(E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide
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Overview
Description
(E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide typically involves the following steps:
Formation of the enamine: This can be achieved by reacting an appropriate aldehyde or ketone with an amine under acidic or basic conditions.
Addition of the cyano group: The cyano group can be introduced through nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.
Formation of the amide: The final step involves the formation of the amide bond, which can be achieved through condensation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide
- (E)-3-(4-bromophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide
Uniqueness
The presence of the 4-chlorophenyl and 2,6-diethylphenyl groups in (E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide may confer unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c1-3-15-6-5-7-16(4-2)19(15)23-20(24)17(13-22)12-14-8-10-18(21)11-9-14/h5-12H,3-4H2,1-2H3,(H,23,24)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZCIGQHQUEGTG-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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